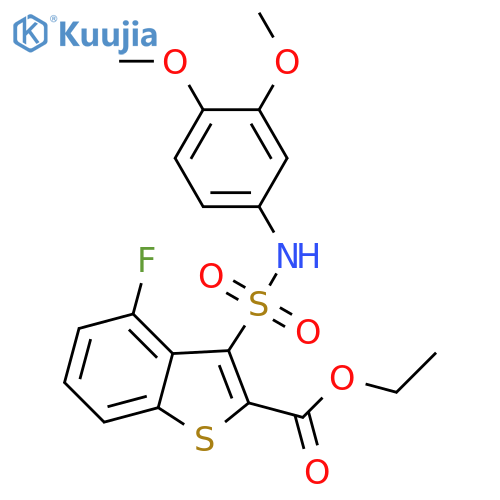

Cas no 899724-40-4 (ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate)

899724-40-4 structure

商品名:ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate

CAS番号:899724-40-4

MF:C19H18FNO6S2

メガワット:439.477726459503

CID:5440515

ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- MRQJBBVDHFEAHJ-UHFFFAOYSA-N

- ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate

-

- インチ: 1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-11-8-9-13(25-2)14(10-11)26-3/h5-10,21H,4H2,1-3H3

- InChIKey: MRQJBBVDHFEAHJ-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)SC2=CC=CC(F)=C2C=1S(NC1=CC=C(OC)C(OC)=C1)(=O)=O

ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3167-0724-5mg |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3167-0724-4mg |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3167-0724-2μmol |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3167-0724-1mg |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3167-0724-5μmol |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3167-0724-3mg |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3167-0724-2mg |

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

899724-40-4 | 90%+ | 2mg |

$59.0 | 2023-04-27 |

ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate 関連文献

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

899724-40-4 (ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 624-75-9(Iodoacetonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬